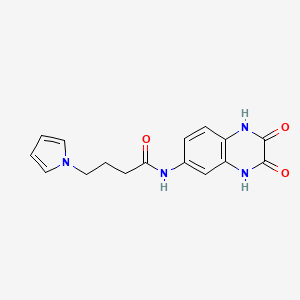
N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-4-(1H-pyrrol-1-YL)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline, 4-bromobutanoyl chloride, pyrrole
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane)
Product: N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-4-(1H-pyrrol-1-YL)butanamide
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-4-(1H-pyrrol-1-YL)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal. The resulting quinoxaline derivative is then subjected to further functionalization to introduce the pyrrole moiety.
-
Step 1: Synthesis of Quinoxaline Core
Reactants: o-Phenylenediamine, glyoxal
Conditions: Reflux in ethanol or acetic acid
Product: 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-4-(1H-pyrrol-1-YL)butanamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized to form quinoxaline N-oxides.
Reduction: The carbonyl groups in the quinoxaline core can be reduced to form hydroquinoxalines.
Substitution: The pyrrole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents
Major Products
Oxidation: Quinoxaline N-oxides
Reduction: Hydroquinoxalines
Substitution: Halogenated pyrrole derivatives
Scientific Research Applications
Chemistry
In organic synthesis, N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-4-(1H-pyrrol-1-YL)butanamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The quinoxaline core is known for its antimicrobial, antiviral, and anticancer activities, which could be enhanced by the presence of the pyrrole moiety.
Industry
In the materials science industry, this compound could be used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-4-(1H-pyrrol-1-YL)butanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoxaline core could intercalate with DNA, while the pyrrole moiety might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-dioxoquinoxaline and 6,7-dichloroquinoxaline share the quinoxaline core.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxamide and N-methylpyrrole-2-carboxamide share the pyrrole moiety.
Uniqueness
N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-4-(1H-pyrrol-1-YL)butanamide is unique due to the combination of the quinoxaline and pyrrole structures, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N4O3 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C16H16N4O3/c21-14(4-3-9-20-7-1-2-8-20)17-11-5-6-12-13(10-11)19-16(23)15(22)18-12/h1-2,5-8,10H,3-4,9H2,(H,17,21)(H,18,22)(H,19,23) |
InChI Key |
NLIDQFLSXNXWGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NC2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















